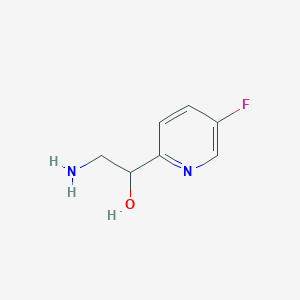
2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can enhance its binding affinity and stability in biological systems. These interactions can modulate biochemical pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-fluoropyridin-2-yl)ethan-1-ol: Similar structure but lacks the amino group.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure with a different carbon chain length.
(2S)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol: Similar structure with a different fluorine position .
Uniqueness
Its ability to participate in various chemical reactions and its potential in scientific research make it a valuable compound .
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-amino-1-(5-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2 |
InChI Key |
LUYKVBUZMTURMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13252163.png)
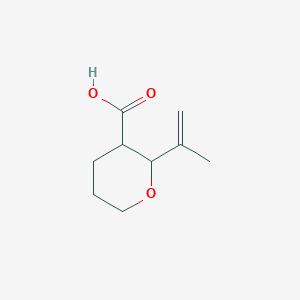
![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)
![4'-tert-Butyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13252175.png)
![N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13252183.png)

![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)
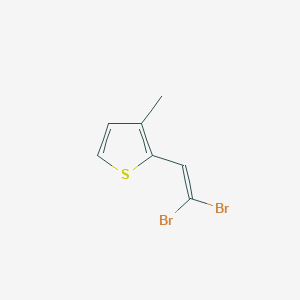
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)
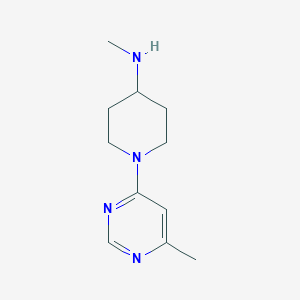
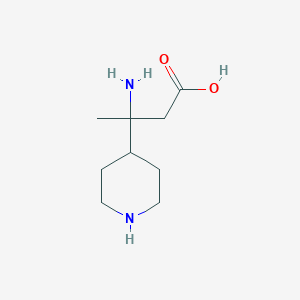
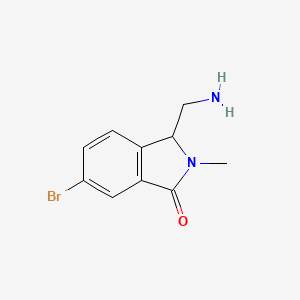
![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B13252232.png)
